molecular formula C5HCl2LiN2O2 B8120254 Lithium 4,6-Dichloropyridazine-3-carboxylate

Lithium 4,6-Dichloropyridazine-3-carboxylate

Cat. No.: B8120254
M. Wt: 198.9 g/mol
InChI Key: DAHURLFXBYFSFD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 4,6-Dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5HCl2LiN2O2. It is known for its unique structure, which includes a pyridazine ring substituted with chlorine atoms at the 4 and 6 positions and a carboxylate group at the 3 position. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4,6-Dichloropyridazine-3-carboxylate typically involves the reaction of 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the complete conversion of the acid to its lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lithium 4,6-Dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while oxidation reactions can lead to the formation of pyridazine N-oxides .

Scientific Research Applications

Lithium 4,6-Dichloropyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium 4,6-Dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyridazine-3-carbonitrile
  • 4,6-Dichloro-N-methylpyridazine-3-carboxamide
  • 3,4,5-Trichloropyridazine
  • 5-Chloropyridazin-4-amine
  • 3,4,5-Trichloropyridazine
  • 5-Chloropyridazin-3-amine

Uniqueness

Lithium 4,6-Dichloropyridazine-3-carboxylate is unique due to its lithium salt form, which imparts distinct solubility and reactivity characteristics compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

lithium;4,6-dichloropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Li/c6-2-1-3(7)8-9-4(2)5(10)11;/h1H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHURLFXBYFSFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium 4,6-Dichloropyridazine-3-carboxylate
Reactant of Route 2
Lithium 4,6-Dichloropyridazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Lithium 4,6-Dichloropyridazine-3-carboxylate
Reactant of Route 4
Lithium 4,6-Dichloropyridazine-3-carboxylate
Reactant of Route 5
Lithium 4,6-Dichloropyridazine-3-carboxylate
Reactant of Route 6
Lithium 4,6-Dichloropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.